Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate
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Overview
Description
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate, also known as MMFC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MMFC belongs to the class of furan carboxylic acid derivatives and has been studied for its various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is not fully understood. However, studies have suggested that Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate inhibits the activity of certain enzymes and receptors, leading to its therapeutic effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to bind to the cannabinoid receptor CB1, leading to its anti-inflammatory and neuroprotective effects.
Biochemical And Physiological Effects
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of certain genes involved in apoptosis and cell cycle regulation. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to improve cognitive function and reduce oxidative stress.
Advantages And Limitations For Lab Experiments
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate. One area of research is the development of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate and its potential side effects.
Synthesis Methods
The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate involves the reaction of 4-amino-5-methoxy-5-methyl-2-furancarboxylic acid with methyl chloroformate in the presence of a base. The reaction yields Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been studied for its potential neuroprotective effects and can improve cognitive function.
properties
CAS RN |
157558-46-8 |
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Product Name |
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3 |
InChI Key |
IQZBXTMIRATHPO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
synonyms |
3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI) |
Origin of Product |
United States |
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